An In-depth Technical Guide to the Synthesis and Characterization of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
An In-depth Technical Guide to the Synthesis and Characterization of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel spirocyclic compound, 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique three-dimensional scaffold, which incorporates a piperidine moiety and an oxazolidinone ring. Such structures are valuable building blocks for the synthesis of new chemical entities with potential therapeutic applications. This guide details a plausible and efficient synthetic pathway, drawing upon established methodologies for the formation of related spirocyclic systems. Furthermore, it provides a thorough analysis of the expected analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to aid in the unequivocal identification and characterization of the target compound.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in contemporary drug discovery. Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of heteroatoms, such as nitrogen and oxygen, into these spirocyclic frameworks further expands their chemical diversity and potential for forming key interactions with proteins.
The target molecule, 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (CAS No. 1363381-43-4), features a piperidine ring, a common motif in many approved drugs, fused to an oxazolidinone ring through a spirocyclic center. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at a later stage, making this compound a versatile intermediate for the synthesis of more complex molecules. The oxazolidinone moiety is also a well-known pharmacophore, most notably found in the linezolid class of antibiotics. The combination of these structural features in a spirocyclic arrangement presents a unique opportunity for the exploration of novel chemical space in the pursuit of new therapeutic agents.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate (Intermediate Amino Alcohol)
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethanolamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate amino alcohol.
Rationale: This reductive amination is a well-established and efficient method for the formation of N-substituted piperidines.[3] The use of a mild reducing agent like NaBH₄ is compatible with the Boc protecting group.
Step 2: Synthesis of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane (Final Product)
-
Dissolve the intermediate amino alcohol (1.0 eq) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.
-
Add a phosgene equivalent, such as carbonyldiimidazole (CDI) (1.2 eq) or triphosgene, to the solution.
-
If necessary, add a non-nucleophilic base, such as triethylamine (1.2 eq), to scavenge the acid byproduct.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography or recrystallization to obtain 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane as a solid.
Rationale: The intramolecular cyclization of an amino alcohol with a phosgene equivalent is a standard and high-yielding method for the formation of oxazolidinone rings.[4] This approach avoids the use of highly toxic phosgene gas.
Comprehensive Characterization
Unequivocal characterization of the synthesized 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane is crucial to confirm its identity and purity. The following section details the expected analytical data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the oxazolidinone ring, and the Boc protecting group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc-group (C(CH₃)₃) | ~ 1.45 | singlet | 9H |
| Piperidine CH₂ (axial & equatorial) | 1.50 - 1.90 | multiplet | 4H |
| Piperidine CH₂ (adjacent to N-Boc) | 3.00 - 3.60 | multiplet | 4H |
| Oxazolidinone N-CH₂ | ~ 3.50 | triplet | 2H |
| Oxazolidinone O-CH₂ | ~ 4.30 | triplet | 2H |
| Oxazolidinone NH | 5.00 - 6.00 | broad singlet | 1H |
Rationale for Predicted Shifts:
-
The large singlet at ~1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.[2]
-
The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the Boc-protected nitrogen are expected to be deshielded and appear further downfield.[2]
-
The protons of the oxazolidinone ring are expected to appear as two distinct triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively. The protons on the carbon adjacent to the oxygen will be more deshielded.[5]
-
The NH proton of the oxazolidinone ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Boc-group (C(C H₃)₃) | ~ 28.5 |
| Piperidine C4 & C5 | ~ 30 - 35 |
| Piperidine C2 & C6 | ~ 40 - 45 |
| Oxazolidinone N-C H₂ | ~ 45 |
| Oxazolidinone O-C H₂ | ~ 65 |
| Boc-group (C (CH₃)₃) | ~ 80.0 |
| Spiro Carbon (C1) | ~ 85 - 95 |
| Boc-group (C =O) | ~ 155.0 |
| Oxazolidinone (C =O) | ~ 158.0 |
Rationale for Predicted Shifts:
-
The carbons of the Boc group are expected at their characteristic shifts of ~28.5 ppm for the methyl groups and ~80.0 ppm for the quaternary carbon.[6]
-
The piperidine ring carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen being slightly downfield.[7]
-
The spiro carbon, being a quaternary carbon attached to two heteroatoms, is expected to be significantly deshielded and appear in the range of 85-95 ppm.[8]
-
The two carbonyl carbons of the Boc group and the oxazolidinone ring are expected to appear in the downfield region, typically around 155-158 ppm.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Oxazolidinone) | 3200 - 3300 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |
| C=O Stretch (Boc Carbamate) | 1680 - 1700 | Strong |
| C=O Stretch (Oxazolidinone) | 1740 - 1760 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-O Stretch | 1000 - 1100 | Strong |
Rationale for Predicted Absorptions:
-
The N-H stretching vibration of the secondary amide in the oxazolidinone ring is expected to appear as a medium intensity band in the 3200-3300 cm⁻¹ region.[9]
-
Strong C-H stretching bands from the aliphatic portions of the molecule will be present in the 2850-2980 cm⁻¹ range.[10]
-
Two distinct and strong carbonyl (C=O) stretching bands are anticipated. The Boc carbamate carbonyl typically absorbs at a lower wavenumber (1680-1700 cm⁻¹) compared to the cyclic carbamate (oxazolidinone) carbonyl, which is expected at a higher frequency (1740-1760 cm⁻¹) due to ring strain.[10][11]
-
Characteristic C-N and C-O stretching vibrations will also be present in the fingerprint region.[11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For C₁₃H₂₂N₂O₄, the expected monoisotopic mass is 270.1580 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 271.1658 would be expected.
-
Key Fragmentation Patterns: A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) and CO₂ (44 Da), resulting in a fragment corresponding to the deprotected amine. Therefore, a significant fragment ion at m/z 171.1028 ([M-Boc+H]⁺) is anticipated. Further fragmentation of the spirocyclic core would provide additional structural information.[12][13]
Experimental Workflow and Data Analysis
Conclusion
This technical guide has outlined a robust and plausible synthetic strategy for the preparation of 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane, a promising building block for drug discovery. By leveraging well-established synthetic transformations, this novel spirocyclic scaffold can be accessed in a straightforward manner. The detailed predictions of its spectroscopic and spectrometric data provide a valuable reference for researchers undertaking its synthesis and characterization. The unique three-dimensional architecture and the presence of versatile functional handles make this compound an attractive starting point for the development of new chemical entities with the potential for significant biological activity.
References
-
Somanathan, R., Rivero, I. A., Nuñez, G. I., & Hellberg, L. H. (1994). Convenient Synthesis of 1-Oxa-3,8-diazaspiro[4][10] Decan-2-ones. Synthetic Communications, 24(10), 1425-1430.
- Macmillan Group, Princeton University. (n.d.). Supplementary Information.
- MDPI. (2021). Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. Molecules, 26(15), 4635.
- ResearchGate. (n.d.). Scheme 21: Formation of spiro 1,3-oxazolidin-2-one and spiro 2-substituted amino-4,5-dihydro-1,3-oxazoles from trans-androsterone and estrone.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- Cayman Chemical. (n.d.). N-Boc-4-piperidone.
- ChemShuttle. (n.d.). 8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane.
- Shin, S., et al. (2001). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(12), 3495-3501.
- MDPI. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(4), M1166.
- MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4558.
- PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts.
- PubMed. (1990). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 33(10), 2707-2714.
- Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- National Center for Biotechnology Information. (n.d.). 2-Oxazolidone. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Spiro[1,3-oxazolidine-5,2'-bicyclo[2.2.1]heptane]-2-one. PubChem Compound Database.
- PubMed. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 29(10), 1974-1980.
- ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ).
- ResearchGate. (n.d.). FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and (b) for (II and IV).
- ResearchGate. (n.d.). FTIR Spectrum of C 9 H 8 N 2 O 3 , oxazolidinone ligand (L').
- UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- National Institutes of Health. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
- ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
- ResearchGate. (n.d.). 1H NMR spectrum of the spiro compound 18.
- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.
- Reddit. (2023).
- Sci-Hub. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 64(4), 1160–1165.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
Sources
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. 2-Oxazolidone (497-25-6) 1H NMR spectrum [chemicalbook.com]
